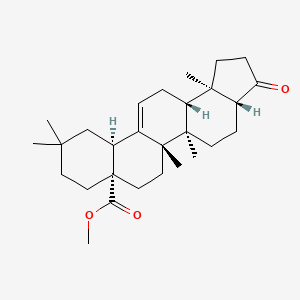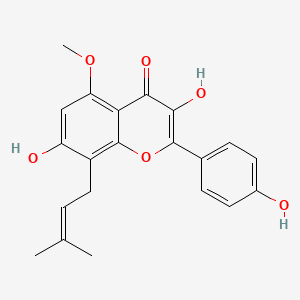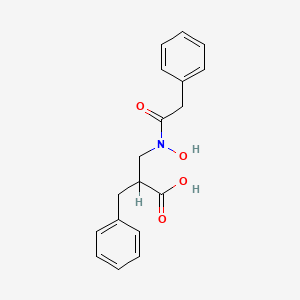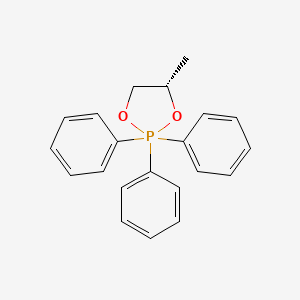
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diguanosine pentaphosphate ammonium salt (DPPA) is a synthetic nucleotide analogue of guanosine monophosphate (GMP). It is a versatile compound that has been used in a variety of scientific and medical applications, including drug design, biochemistry, and molecular biology. DPPA has a unique structure, which allows it to interact with other molecules in a variety of ways. This makes it an attractive and useful molecule for a wide range of experiments.
Applications De Recherche Scientifique
Ammonium Salts in Agriculture and Environmental Management
Ammonium salts, such as ammonium sulfate, are widely used in agriculture as a source of nitrogen and sulfur nutrients for plants. However, their application can lead to ammonia volatilization, especially in soils with a pH above 7, which not only reduces the efficiency of the fertilizer but also contributes to environmental pollution. Research by Powlson and Dawson (2021) reviews the implications of ammonia volatilization from ammonium sulfate and suggests that alternative sources of sulfur could significantly reduce NH3 emissions, contributing to environmental protection efforts (Powlson & Dawson, 2021).
Applications in Material Science and Engineering
Ammonium salts are also explored in the context of material science, particularly in the development of intumescent flame retardant (IFR) systems for thermoplastic composites. The study by Lim et al. (2016) discusses the use of ammonium polyphosphate in enhancing the flame retardancy of various thermoplastic materials through the improvement of their mechanical properties and thermal stability (Lim et al., 2016).
Mécanisme D'action
Target of Action
Diguanosine Pentaphosphate Ammonium Salt is a naturally occurring dinucleoside polyphosphate . It is known to possibly activate P2Y receptors , which are a family of purinergic G protein-coupled receptors. These receptors are activated by extracellular nucleotides and play a significant role in both physiological and pathological processes such as thrombosis and inflammation .
Mode of Action
The compound interacts with its targets, the P2Y receptors, leading to their activation . This activation can trigger a cascade of intracellular events, including the activation of phospholipase C and the increase of intracellular calcium levels .
Biochemical Pathways
The activation of P2Y receptors by this compound can affect several biochemical pathways. One of the key pathways influenced is the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C .
Pharmacokinetics
As a nucleotide analogue, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of P2Y receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause vasoconstriction or vasodilation, depending on the specific type of P2Y receptor activated and the vascular bed involved . It has been suggested that this compound could be an endogenous activator of Rho-kinase, possibly involved in blood pressure regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its target receptors . .
Analyse Biochimique
Biochemical Properties
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT possibly activates P2Y receptors . It is involved in the activation of Rho-kinase, which plays a crucial role in various cellular functions such as contraction, motility, proliferation, and apoptosis .
Cellular Effects
The compound is known to be involved in the stringent response in bacteria, causing the inhibition of RNA synthesis when there is a shortage of amino acids . This inhibition by this compound decreases translation in the cell, conserving amino acids present .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is known to interact with P2Y receptors, possibly activating them . It also plays a role in the activation of Rho-kinase .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the stringent response in bacteria, which is a stress response that is activated under conditions such as amino acid shortage .
Metabolic Pathways
This compound is involved in the stringent response pathway in bacteria . This pathway is activated under conditions of amino acid shortage and leads to the inhibition of RNA synthesis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT can be achieved through a multi-step reaction pathway that involves the protection and deprotection of various functional groups.", "Starting Materials": [ "Guanosine", "Ammonium chloride", "Phosphoric acid", "Sodium nitrite", "Sodium azide", "Triethylamine", "Methanol", "Diisopropylcarbodiimide", "Tetrahydrofuran", "Acetic anhydride", "Pyridine", "Chloroacetonitrile" ], "Reaction": [ "Step 1: Guanosine is reacted with phosphoric acid and sodium nitrite to form 2,3,5-tri-O-acetylguanosine.", "Step 2: 2,3,5-tri-O-acetylguanosine is reacted with sodium azide and triethylamine to form 2,3,5-tri-O-acetyl-8-azidoguanosine.", "Step 3: 2,3,5-tri-O-acetyl-8-azidoguanosine is reacted with diisopropylcarbodiimide and phosphoric acid to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate.", "Step 4: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-diphosphate is reacted with tetrahydrofuran and ammonium chloride to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt.", "Step 5: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-phosphoramidate ammonium salt is reacted with acetic anhydride and pyridine to form 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate.", "Step 6: 2,3,5-tri-O-acetyl-8-azidoguanosine 5'-tetraacetate is reacted with chloroacetonitrile and triethylamine to form DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT." ] } | |
Numéro CAS |
102783-42-6 |
Formule moléculaire |
C20H29N10O24P5 |
Poids moléculaire |
948.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)








